N-(4-Methoxybenzyl)-2-nitro-N-(3-phenylpropyl)benzenesulfonamide
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Overview
Description
N-(4-Methoxybenzyl)-2-nitro-N-(3-phenylpropyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, nitro groups, and sulfonamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-2-nitro-N-(3-phenylpropyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a sulfonamide group is introduced to a benzene ring. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid mixtures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography would be common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)-2-nitro-N-(3-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Nitric acid, sulfuric acid.
Substitution: Halogenating agents, strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce halogens or other functional groups to the aromatic rings.
Scientific Research Applications
N-(4-Methoxybenzyl)-2-nitro-N-(3-phenylpropyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzyl)-2-nitro-N-(3-phenylpropyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide: Lacks the phenylpropyl group, which may affect its biological activity.
N-(3-Phenylpropyl)-2-nitrobenzenesulfonamide: Lacks the methoxybenzyl group, which may influence its chemical reactivity.
Uniqueness
N-(4-Methoxybenzyl)-2-nitro-N-(3-phenylpropyl)benzenesulfonamide is unique due to the presence of both the methoxybenzyl and phenylpropyl groups. These groups can enhance its solubility, stability, and biological activity compared to similar compounds.
Properties
CAS No. |
704892-79-5 |
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Molecular Formula |
C23H24N2O5S |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-nitro-N-(3-phenylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C23H24N2O5S/c1-30-21-15-13-20(14-16-21)18-24(17-7-10-19-8-3-2-4-9-19)31(28,29)23-12-6-5-11-22(23)25(26)27/h2-6,8-9,11-16H,7,10,17-18H2,1H3 |
InChI Key |
XIEIENNKSAXQRX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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